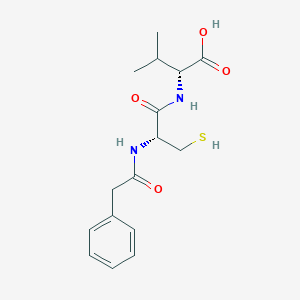
Phenylacetylcysteinylvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetylcysteinylvaline, also known as PACV, is a peptide that has gained attention in the scientific community due to its potential for use in research and drug development. PACV is a tripeptide composed of three amino acids: phenylalanine, cysteine, and valine. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of Phenylacetylcysteinylvaline is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. This compound binds to specific regions on proteins, preventing them from interacting with other proteins. This mechanism of action makes this compound a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phenylacetylcysteinylvaline for lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying these interactions and identifying potential drug targets. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Phenylacetylcysteinylvaline. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, there is potential for the use of this compound in the development of new antibiotics to combat antibiotic-resistant bacteria.
Méthodes De Synthèse
Phenylacetylcysteinylvaline can be synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of protected amino acids to a solid support. The synthesis of this compound involves the coupling of phenylalanine, cysteine, and valine to a resin support, followed by deprotection and cleavage from the resin to obtain the final product.
Applications De Recherche Scientifique
Phenylacetylcysteinylvaline has been shown to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound can be used as a tool to study the binding interactions between proteins and identify potential drug targets. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
101770-15-4 |
|---|---|
Formule moléculaire |
C16H22N2O4S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
Clé InChI |
GHKVIBLDOGCQDR-GXTWGEPZSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Synonymes |
phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



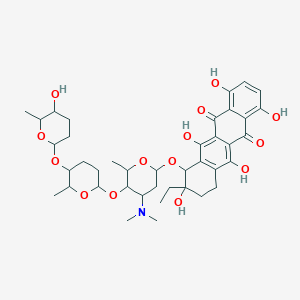
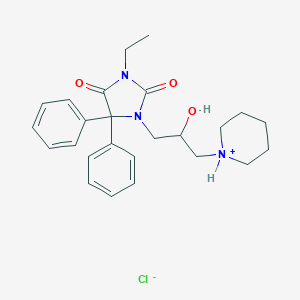
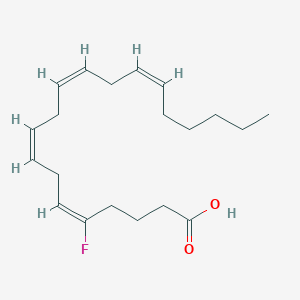
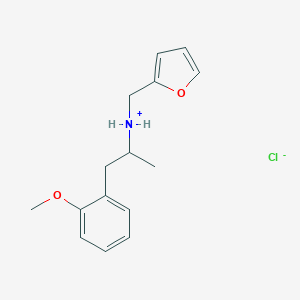

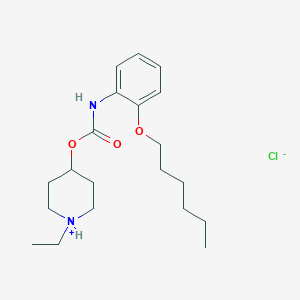
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)


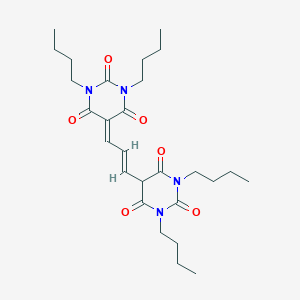
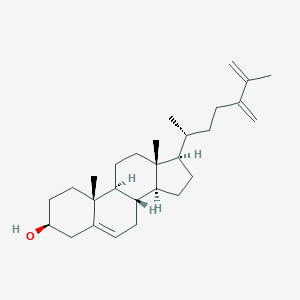
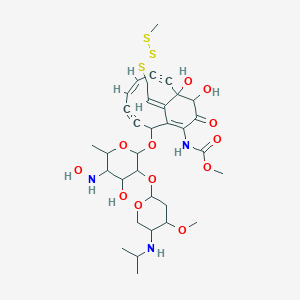
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)
